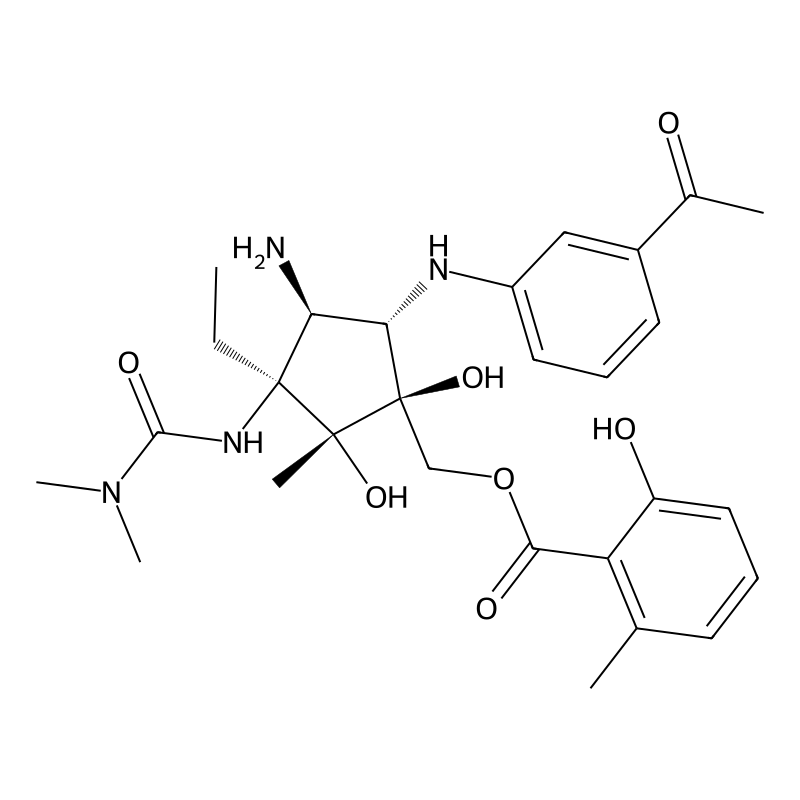

7-Deoxypactamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

7-Deoxypactamycin is a secondary metabolite derived from the pactamycin family, which is produced by the bacterium Streptomyces pactum. This compound is notable for its unique structural features and potential biological activities, particularly in the field of pharmaceuticals. It serves as a precursor in the biosynthesis of pactamycin, which has demonstrated significant antimicrobial properties. The chemical structure of 7-deoxypactamycin includes an aminocyclopentitol core and various functional groups that contribute to its biological activity and reactivity.

The chemical behavior of 7-deoxypactamycin can be understood through various types of reactions:

- Combination Reactions: Involves the synthesis of 7-deoxypactamycin from simpler precursors through enzymatic pathways.

- Decomposition Reactions: Under certain conditions, 7-deoxypactamycin can break down into simpler compounds, which may include its derivatives or related metabolites.

- Substitution Reactions: The hydroxyl groups in 7-deoxypactamycin can participate in substitution reactions, leading to modified derivatives with altered biological activities.

The biosynthesis of 7-deoxypactamycin involves several enzymatic steps, particularly catalyzed by cytochrome P450 monooxygenases, which facilitate hydroxylation reactions essential for its conversion to pactamycin .

7-Deoxypactamycin exhibits significant biological activity, primarily as an antimicrobial agent. Its mechanism of action is thought to involve inhibition of protein synthesis by binding to ribosomal RNA, similar to other compounds in the pactamycin family. This activity makes it a candidate for further development in treating bacterial infections. Studies have shown that 7-deoxypactamycin retains some potency against various strains of bacteria, although it is generally less active than its fully hydroxylated counterpart, pactamycin .

The synthesis of 7-deoxypactamycin can be achieved through two primary methods:

- Biosynthetic Pathways: The natural production by Streptomyces pactum involves a series of enzymatic reactions where precursor molecules undergo modifications such as methylation and hydroxylation. Key enzymes involved include:

- Cytochrome P450 monooxygenases (e.g., PtmY) for hydroxylation.

- Polyketide synthases for assembling the carbon backbone.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler organic compounds, utilizing reagents that facilitate the formation of the necessary functional groups found in 7-deoxypactamycin.

The applications of 7-deoxypactamycin are primarily focused on its potential as an antimicrobial agent. Research is ongoing to explore its efficacy against resistant bacterial strains and its utility in developing new antibiotic therapies. Additionally, due to its unique structure, it may serve as a lead compound for drug design aimed at modifying its properties to enhance activity and reduce toxicity .

Interaction studies involving 7-deoxypactamycin have primarily focused on its binding affinity to ribosomal RNA and other cellular targets. These studies help elucidate its mechanism of action and identify potential synergistic effects when combined with other antibiotics. Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing resistance development .

Several compounds share structural or functional similarities with 7-deoxypactamycin. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pactamycin | Hydroxylated derivative of 7-deoxypactamycin | Strong antimicrobial properties |

| Jogyamycin | Related structure with altered side chains | Antimicrobial activity |

| De-6MSA-Pactamycin | Lacks a specific methyl group | Reduced potency compared to pactamycin |

| Streptogramin | Different class but similar antimicrobial action | Effective against Gram-positive bacteria |

Uniqueness of 7-Deoxypactamycin: Its unique structure allows it to act as a precursor in the biosynthetic pathway to produce more potent derivatives like pactamycin while retaining some intrinsic antimicrobial activity itself. This dual role enhances its importance in both natural product chemistry and pharmaceutical development.

7-Deoxypactamycin belongs to a family of structurally unique aminocyclitol antibiotics characterized by their highly functionalized cyclopentane core. The biosynthesis of this compound involves a complex series of enzymatic reactions, including glycosylation of carrier protein-bound intermediates and several post-modification steps. Understanding the sophisticated biosynthetic machinery and regulatory networks that control 7-deoxypactamycin production provides insights into bacterial secondary metabolism and potential strategies for improving production yields of this valuable metabolite.

Genomic Organization of Streptomyces pactum Biosynthetic Gene Clusters

The biosynthetic gene cluster for pactamycin, which includes the genetic elements responsible for 7-deoxypactamycin production, has been identified and localized to a 34 kb contiguous DNA segment from Streptomyces pactum NBRC 13433. This gene cluster, originally designated as the "pct" cluster, contains 24 open reading frames (ORFs) that encode various enzymes and regulatory proteins essential for the biosynthesis of pactamycin-related compounds.

The genomic architecture of the pactamycin biosynthetic gene cluster suggests a complex transcriptional organization. Through comprehensive genetic analysis, researchers have identified at least six polycistronic transcription units (ptmB-A, ptmC-D, ptmG-E, ptmH-N, ptmT-Q, and ptmU-V) and two monocistronic units (ptmO and ptmP). This complex arrangement ensures coordinated expression of biosynthetic genes involved in different steps of pactamycin and 7-deoxypactamycin production.

Table 1: Key Genes in the Pactamycin Biosynthetic Gene Cluster

The genomic organization of the pactamycin cluster reflects the complex nature of 7-deoxypactamycin biosynthesis, with genes arranged in a manner that facilitates efficient transcription and translation of enzymes required for different biosynthetic steps. Bioinformatic analysis of the cluster has enabled researchers to propose plausible biosynthetic pathways for the formation of the unique cyclopentane ring, 3-aminoacetophenone, and 6-methylsalicylate moieties that are characteristic of pactamycin-related compounds.

Role of Polyketide Synthase Systems in 7-Deoxypactamycin Assembly

The biosynthesis of 7-deoxypactamycin involves sophisticated polyketide synthase (PKS) systems that catalyze the assembly of key structural components. Through a combination of in vivo gene inactivation, chemical complementation, and in vitro pathway reconstitution, researchers have elucidated the complex enzymatic processes involved in 7-deoxypactamycin formation.

A particularly noteworthy feature of 7-deoxypactamycin biosynthesis is the formation of the 3-aminoacetophenone (3AAP) moiety, which is derived from 3-aminobenzoic acid (3ABA) through a series of discrete PKS-catalyzed reactions. This process involves the formation of a 3-(3-aminophenyl)3-oxopropionyl-ACP intermediate, which undergoes subsequent modifications to generate the 3AAP moiety. The involvement of acyl carrier protein (ACP)-bound intermediates represents a distinctive feature of the pactamycin biosynthetic pathway.

Another crucial component of 7-deoxypactamycin is the 6-methylsalicylate (6-MSA) moiety, which is synthesized via the polyketide pathway. 13C-labeled acetate incorporation studies have confirmed that 6-MSA is constructed through a polyketide pathway catalyzed by an iterative type I PKS (PtmQ). This type of aromatic polyketide biosynthesis is well-established in actinomycetes and has been documented in the biosynthetic pathways of several other natural products.

Table 2: Key Enzymes Involved in Polyketide Assembly During 7-Deoxypactamycin Biosynthesis

One of the most significant discoveries in 7-deoxypactamycin biosynthesis is the unusual timing of glycosylation, which occurs while the polyketide intermediate is still attached to the ACP. This represents the first documented example of glycosylation of a small molecule while it remains tethered to a carrier protein. The N-glycosyltransferase PtmJ catalyzes this reaction, transferring N-acetylglucosamine from UDP-N-acetylglucosamine to the ACP-bound intermediate. This glycosylation step is crucial for the subsequent formation of the aminocyclopentitol core structure of pactamycin and its derivatives, including 7-deoxypactamycin.

After glycosylation, the hydrolase PtmO releases the ACP-bound product as a free β-ketoacid, which subsequently undergoes decarboxylation. This series of reactions ultimately leads to the formation of the complex aminocyclopentitol scaffold characteristic of 7-deoxypactamycin.

Regulatory Mechanisms Involving PtmE-PtmF Two-Component System

The biosynthesis of 7-deoxypactamycin is tightly regulated by a sophisticated genetic control system, with the PtmE-PtmF two-component regulatory system playing a central role. Comprehensive genetic and transcriptional analyses have revealed that these regulators are essential for the production of pactamycin and its derivatives, including 7-deoxypactamycin.

PtmF contains a DNA-binding winged helix-turn-helix (HTH) domain and functions as a putative response regulator belonging to the TransregC family. Phylogenetic analysis indicates that PtmF is closely related to DeoR-family transcriptional regulators and shares significant similarity with the OmpR-like DNA binding motif characteristic of two-component regulatory systems. Meanwhile, PtmE contains a nucleotide-binding motif (p-loop) at its N-terminus and is proposed to have kinase activity.

In vivo gene inactivation experiments have demonstrated the critical importance of both ptmE and ptmF in pactamycin biosynthesis. Deletion of either gene resulted in mutant strains completely unable to produce pactamycin or any of its congeners, including 7-deoxypactamycin and pactamycate. This indicates that both PtmE and PtmF function as positive regulators essential for activation of the pactamycin biosynthetic gene cluster.

Table 3: Effects of Regulatory Gene Mutations on 7-Deoxypactamycin Production

| Mutant Strain | Production of 7-Deoxypactamycin | Effect on Transcription of Biosynthetic Genes |

|---|---|---|

| Wild-type S. pactum | Normal production | Normal transcription of all operons |

| ΔptmE | No production | Complete abolishment of transcription |

| ΔptmF | No production | Complete abolishment of transcription |

| ptmE and ptmF complementation | Restored production | Restored transcription |

| phoP::aac(3)IV | Similar to wild-type | Not affected by external phosphate |

Transcriptional analysis of wild-type S. pactum and the ΔptmE and ΔptmF mutant strains provided further insights into the regulatory roles of PtmE and PtmF. RT-PCR analysis revealed that disruption of either ptmE or ptmF completely abolished the transcription of all structural genes in the pactamycin biosynthetic gene cluster. This suggests that the PtmE-PtmF system controls the expression of the entire gene cluster rather than regulating specific operons.

Genetic complementation experiments further confirmed the regulatory roles of PtmE and PtmF. Introduction of a cassette containing both ptmE and ptmF genes into the chromosome of the mutant strains successfully restored pactamycin production. However, attempts to enhance pactamycin production by overexpressing these regulatory genes through the introduction of additional copies did not improve yields. This suggests that while PtmE and PtmF are necessary for pactamycin biosynthesis, their overexpression alone is not sufficient to enhance production levels.

The proposed model for PtmE-PtmF regulation suggests that these two proteins work cooperatively to control transcription of pactamycin biosynthetic genes. PtmE, with its ATPase activity, likely interacts with PtmF to modulate its DNA-binding capability, thereby controlling activation of the biosynthetic gene cluster. This cooperative regulation ensures coordinated expression of all genes involved in 7-deoxypactamycin biosynthesis.

Phosphate-Dependent Transcriptional Control of Secondary Metabolism

Beyond pathway-specific regulation by PtmE and PtmF, the biosynthesis of 7-deoxypactamycin is also influenced by global regulatory networks that respond to environmental factors. A particularly important environmental factor is inorganic phosphate concentration, which exerts significant control over secondary metabolism in Streptomyces species, including the production of pactamycin-related compounds.

Experimental studies have demonstrated that pactamycin biosynthesis is highly sensitive to phosphate regulation. Concentrations of inorganic phosphate exceeding 2 mM completely abolished both the transcription of biosynthetic genes and the production of pactamycin and its derivatives. This phosphate-mediated repression represents a global regulatory mechanism that overrides pathway-specific regulation by PtmE and PtmF.

The negative effect of inorganic phosphate on antibiotic production is mediated by the two-component PhoR-PhoP system, a global regulatory network that links phosphate metabolism to secondary metabolite biosynthesis. Draft genome sequencing of S. pactum revealed the presence of the phoU-phoR-phoP cluster, which encodes components of this two-component system. PhoP, an environmental phosphate response regulator, is activated through phosphorylation by the membrane-bound sensor kinase PhoR in response to phosphate limitation.

To investigate the role of the PhoR-PhoP system in pactamycin biosynthesis, researchers inactivated the phoP gene in S. pactum. While the phoP::aac(3)IV mutant did not show significantly altered pactamycin production under standard conditions, it displayed a remarkable insensitivity to external phosphate concentration. Unlike the wild-type strain, in which phosphate concentrations above 2 mM abolished pactamycin production, the phoP mutant continued to produce pactamycin regardless of phosphate levels. This indicates that PhoP mediates the phosphate-dependent repression of pactamycin biosynthesis.

Table 4: Effect of Phosphate Concentration on 7-Deoxypactamycin Production in Different S. pactum Strains

| Strain | Phosphate Concentration | 7-Deoxypactamycin Production | Transcription of Biosynthetic Genes |

|---|---|---|---|

| Wild-type S. pactum | <2 mM | Normal | Normal |

| Wild-type S. pactum | >2 mM | None | Abolished |

| phoP::aac(3)IV | <2 mM | Normal | Normal |

| phoP::aac(3)IV | >2 mM | Normal | Normal |

The phosphate-dependent control of pactamycin biosynthesis represents a sophisticated regulatory mechanism that links secondary metabolism to nutrient availability. Under phosphate-limited conditions, the PhoR-PhoP system allows activation of the pactamycin biosynthetic gene cluster by PtmE and PtmF, leading to production of 7-deoxypactamycin and related compounds. Conversely, high phosphate concentrations trigger PhoP-mediated repression of the biosynthetic genes, thereby conserving cellular resources when phosphate is abundant.

This multi-layered regulation, involving both pathway-specific regulators (PtmE-PtmF) and global regulatory systems (PhoR-PhoP), ensures that 7-deoxypactamycin production is precisely controlled in response to both internal cellular states and external environmental conditions.

Acyl Carrier Protein-Mediated Intermediate Glycosylation

The biosynthesis of 7-deoxypactamycin features an unconventional glycosylation mechanism involving acyl carrier protein (ACP)-bound intermediates. Unlike typical glycosylation events that occur post-assembly, Streptomyces pactum employs a polyketide synthase (PKS) system to tether 3-aminobenzoic acid derivatives to ACPs during chain elongation [5]. This ACP-bound intermediate serves as the substrate for glycosyltransferases, which catalyze the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to the aglycone moiety [2].

Key experiments involving gene inactivation of ptmG (encoding the ACP) abolished pactamycin production, confirming the indispensability of ACP-mediated intermediate stabilization [5]. Structural analysis reveals that the ACP’s 4'-phosphopantetheine arm positions the polyketide intermediate for stereospecific glycosylation, minimizing off-pathway reactions [5]. This mechanism ensures regioselectivity, as evidenced by the exclusive formation of β-N-glycosidic bonds in vitro [2].

Radical SAM-Dependent Cyclopentitol Core Formation

The aminocyclopentitol core of 7-deoxypactamycin arises through radical S-adenosylmethionine (SAM)-mediated cyclization. The pct gene cluster encodes a radical SAM methyltransferase (PctM) that generates a 5'-deoxyadenosyl radical to abstract a hydrogen atom from C3 of the glucose-derived precursor [2]. This radical initiates a cascade of intramolecular carbon-carbon bond formations, yielding the cyclopentane ring.

Isotopic labeling studies demonstrate that the cyclopentitol’s C1 and C5 originate from glucose C1 and C5, respectively, aligning with a proposed [5]-endo cyclization mechanism [2]. The reaction’s dependence on SAM is further corroborated by the accumulation of linear intermediates in pctM-knockout strains [2]. Notably, this radical-mediated process avoids the need for oxygen-dependent oxidoreductases, making it physiologically efficient under anaerobic conditions prevalent in Streptomyces colonies [3].

N-Glycosyltransferase (PtmJ) Catalyzed Sugar Transfer Mechanisms

The N-glycosyltransferase PtmJ (encoded by ptmJ) orchestrates the transfer of N-acetylglucosamine to the 3-aminoacetophenone moiety. PtmJ belongs to the GT1 family of glycosyltransferases, characterized by a conserved DXDD motif that coordinates UDP-sugar binding [2]. Kinetic assays with recombinant PtmJ reveal a sequential ordered mechanism: UDP-N-acetylglucosamine binds first, inducing conformational changes that position the aglycone for nucleophilic attack at the anomeric carbon [2].

Crystallographic studies of PtmJ homologs highlight a flexible loop region (residues 210–225) that gates substrate access, ensuring fidelity in sugar transfer [3]. Mutagenesis of residue D191 (within the DXDD motif) to alanine reduces catalytic activity by 98%, underscoring its role in transition-state stabilization [2]. This step is critical for subsequent cyclopentane ring formation, as the N-glycoside intermediate primes the molecule for aldol-like cyclization [5].

Hydrolase (PtmO) Function in Intermediate Release

The thioesterase-like hydrolase PtmO catalyzes the release of glycosylated intermediates from ACPs, a prerequisite for cyclopentitol core maturation. PtmO’s active site contains a canonical Ser-His-Asp catalytic triad that hydrolyzes the thioester bond between the ACP and the polyketide intermediate [5]. Inactivation of ptmO results in the accumulation of ACP-bound glycol-conjugates, halting 7-deoxypactamycin biosynthesis [5].

Substrate specificity studies indicate PtmO preferentially cleaves intermediates bearing N-acetylglucosamine, with a kcat/KM of 4.7 × 103 M−1s−1 for glycosylated substrates versus 2.1 × 102 M−1s−1 for non-glycosylated analogs [5]. This selectivity ensures temporal coordination between glycosylation and intermediate release, preventing premature hydrolysis.

Key Enzymes and Their Roles in 7-Deoxypactamycin Biosynthesis

| Enzyme | Function | Catalytic Mechanism | Reference |

|---|---|---|---|

| ACP (PtmG) | Stabilizes polyketide intermediates | 4'-Phosphopantetheine-mediated tethering | [5] |

| Radical SAM methyltransferase (PctM) | Cyclopentane ring formation | Radical-initiated cyclization | [2] |

| N-Glycosyltransferase (PtmJ) | Transfers N-acetylglucosamine | Sequential ordered bi-bi mechanism | [2] [3] |

| Hydrolase (PtmO) | Releases glycosylated intermediates | Ser-His-Asp-mediated hydrolysis | [5] |